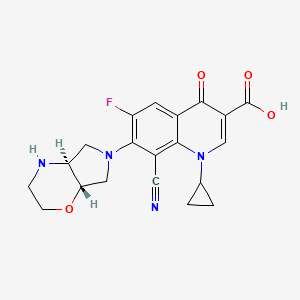
氟纳芬辛
描述
氟沙星是一种氟喹诺酮类抗生素,以其广谱抗菌活性而闻名该化合物以 Xtoro 品牌上市,并于 2014 年 12 月获得美国食品药品监督管理局批准 .
科学研究应用
氟沙星在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究氟喹诺酮的反应性并开发新的合成方法。
生物学: 研究其对细菌 DNA 复制和修复机制的影响。
医学: 主要用于治疗细菌感染,特别是那些对其他抗生素有耐药性的细菌感染。它也因其在治疗其他类型感染的潜在用途而受到研究。
工业: 用于开发新的抗菌剂和配制药物产品
作用机制
氟沙星通过抑制细菌 II 型拓扑异构酶,特别是 DNA 旋转酶和拓扑异构酶 IV 来发挥其抗菌作用。这些酶对于细菌 DNA 复制、转录、修复和重组至关重要。 通过抑制这些酶,氟沙星阻止细菌复制和修复其 DNA,导致细菌细胞死亡 .
安全和危害
Finafloxacin may cause genetic defects and is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
准备方法
合成路线和反应条件
氟沙星的合成涉及多个步骤,从制备喹诺酮核心结构开始。关键步骤包括:
喹诺酮核心的形成: 这通常通过环化反应来实现,该反应涉及苯胺衍生物和β-酮酯。
氟基的引入: 氟化使用二乙基氨基硫代三氟化物 (DAST) 或类似的氟化剂进行。
工业生产方法
氟沙星的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流反应器更好地控制反应条件和产率,以及实施结晶和色谱等纯化技术,以确保最终产品的纯度高 .
化学反应分析
反应类型
氟沙星经历了几种类型的化学反应,包括:
氧化: 这可能发生在喹诺酮核心,导致形成各种氧化衍生物。
还原: 还原反应可以修饰恶嗪环或其他官能团。
取代: 亲核取代反应很常见,特别是在氟和氰基处.
常用试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾或过氧化氢等试剂。
还原: 使用钯碳的催化氢化或使用硼氢化钠的化学还原。
取代: 在碱性条件下的胺或硫醇等亲核试剂.
主要产品
从这些反应中形成的主要产物包括具有修饰的抗菌活性的氟沙星的各种衍生物。 这些衍生物通常被探索以增强功效或减少副作用 .
相似化合物的比较
氟沙星在氟喹诺酮类中独树一帜,因为它在酸性环境中具有增强的活性,这有利于治疗酸性体液中的感染。类似的化合物包括:
环丙沙星: 另一种氟喹诺酮,具有广谱活性,但在酸性条件下效果不佳。
左氧氟沙星: 以其对呼吸道感染的有效性而闻名,但在酸性环境中也效果不佳。
莫西沙星: 具有更广谱的活性,但与氟沙星相比,其副作用更多
氟沙星因其独特的药代动力学特性及其在治疗具有挑战性环境中的感染方面的有效性而脱颖而出。
属性
IUPAC Name |
7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHQCNFKNMJAV-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175096 | |
| Record name | Finafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Finafloxacin is a fluoroquinolone antibiotic, which selectively inhibit bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair and recombination. | |
| Record name | Finafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
209342-40-5 | |
| Record name | Finafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Finafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Finafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Finafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FINAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of finafloxacin?
A1: Finafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, ]. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to bacterial cell death.
Q2: Does finafloxacin exhibit enhanced activity in specific pH environments?
A2: Yes, a unique characteristic of finafloxacin is its enhanced activity under acidic conditions (pH 5.0-6.5) [, , ]. While other fluoroquinolones lose potency in acidic environments, finafloxacin maintains and even surpasses its activity at lower pH levels.
Q3: How does this pH-dependent activity benefit its therapeutic potential?
A3: Many infection sites, such as intracellular compartments, abscesses, and the urinary tract, can become acidic. Finafloxacin's enhanced activity in these environments makes it a promising candidate for treating infections where other fluoroquinolones might be less effective [, , , ].
Q4: What is the molecular structure of finafloxacin?
A4: Finafloxacin is a 8-cyano-fluoroquinolone with a zwitterionic chemical structure [, ]. Its structure allows it to target both DNA gyrase and topoisomerase IV, contributing to its broad antibacterial spectrum.
Q5: What is the in vitro activity of finafloxacin against common bacterial pathogens?
A5: Finafloxacin demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics [, , ]. Studies have shown its effectiveness against Staphylococcus aureus (including methicillin-resistant strains), Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others.
Q6: Is finafloxacin effective against bacteria residing in acidic environments like macrophages?
A6: Yes, studies have demonstrated that finafloxacin exhibits potent bactericidal activity against Burkholderia pseudomallei within macrophages [, , ]. Its enhanced activity at acidic pH, typical of the intracellular environment, contributes to this efficacy.
Q7: What animal models have been used to investigate the efficacy of finafloxacin?
A7: Researchers have utilized various animal models, including murine models, to evaluate finafloxacin's efficacy against infections caused by Burkholderia pseudomallei, Francisella tularensis, Yersinia pestis, and Coxiella burnetii [, , , , , , ]. These studies have demonstrated its potential as a therapeutic for various infectious diseases.
Q8: Have there been clinical trials conducted with finafloxacin?
A8: Yes, finafloxacin has undergone phase II clinical trials for the treatment of complicated urinary tract infections and acute pyelonephritis [, , ]. These trials have indicated promising efficacy and a favorable safety profile.
Q9: What about its use in treating Helicobacter pylori infections?
A9: In vitro studies have shown that finafloxacin possesses good activity against Helicobacter pylori, especially at the acidic pH found in the stomach [, ]. This suggests its potential use for treating H. pylori infections, though further clinical evaluation is necessary.
Q10: What are the known mechanisms of resistance to finafloxacin?
A10: Similar to other fluoroquinolones, resistance to finafloxacin can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance.
Q11: Is finafloxacin susceptible to efflux by bacterial pumps?
A11: While finafloxacin demonstrates a lesser degree of susceptibility to efflux compared to other fluoroquinolones, it can still be extruded by certain pumps, such as the BpeEF-OprC pump in Burkholderia pseudomallei []. This suggests that efflux mechanisms could potentially contribute to resistance.
Q12: What is the pharmacokinetic profile of finafloxacin in humans?
A12: Finafloxacin is well absorbed after oral administration, achieving plasma concentrations comparable to other fluoroquinolones []. It exhibits a half-life of approximately 10 hours and is primarily eliminated via renal excretion.
Q13: How do the pharmacokinetic properties of finafloxacin relate to its dosing regimen?
A13: The pharmacokinetic parameters of finafloxacin support once-daily dosing []. Its relatively long half-life allows for sustained drug concentrations, potentially improving efficacy and reducing the risk of resistance development.
Q14: Have there been any studies on the pharmacodynamics of finafloxacin?
A14: Yes, pharmacodynamic studies have been conducted to assess the relationship between finafloxacin's exposure and its antibacterial effect []. These studies are crucial for optimizing dosage regimens and maximizing clinical efficacy.
Q15: Are there specific drug delivery strategies being explored for finafloxacin?
A15: While not explicitly mentioned in the provided articles, research on optimizing drug delivery for finafloxacin could enhance its efficacy and target specific infection sites more effectively.
Q16: What are the future directions for finafloxacin research?
A16: Further investigations into finafloxacin's efficacy against a broader range of pathogens, its long-term safety profile, and the potential for resistance development are crucial. Exploring novel drug delivery strategies and identifying biomarkers for treatment response could also be beneficial.
Q17: Has there been any research on finafloxacin's impact on bacterial biofilms?
A17: Yes, one study found that finafloxacin demonstrates good activity against biofilm-forming Escherichia coli []. This suggests its potential use in treating biofilm-associated infections, which are notoriously difficult to eradicate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



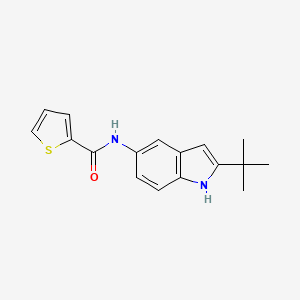
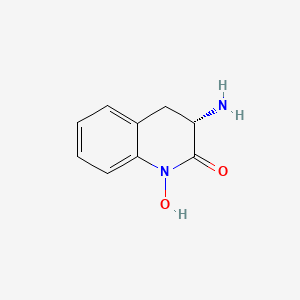
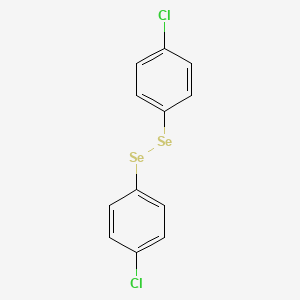
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)
![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)
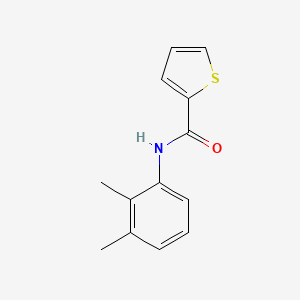

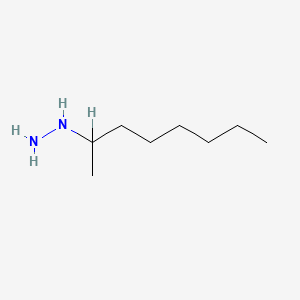
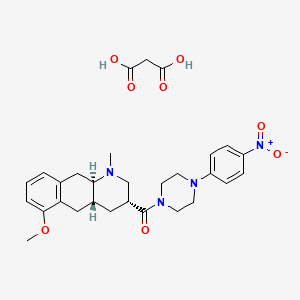

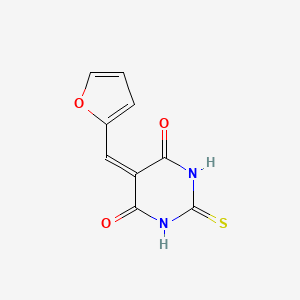
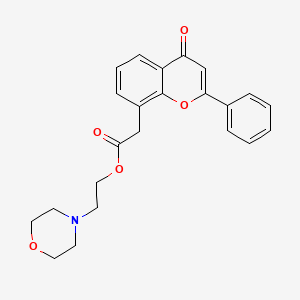
![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)
